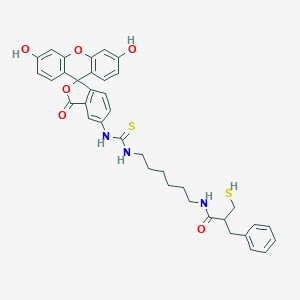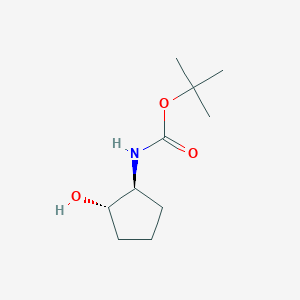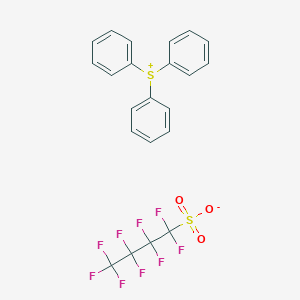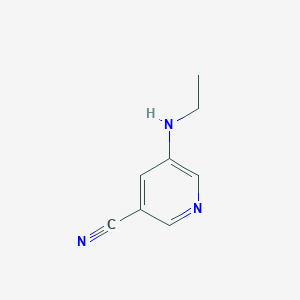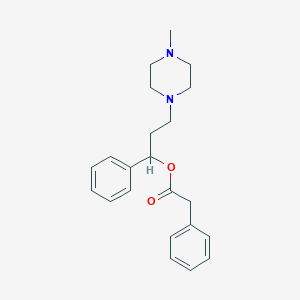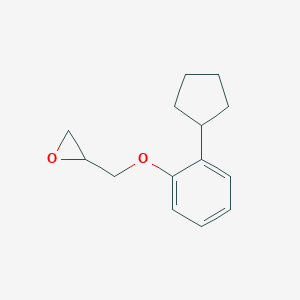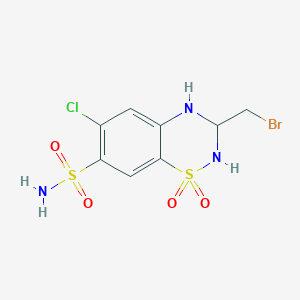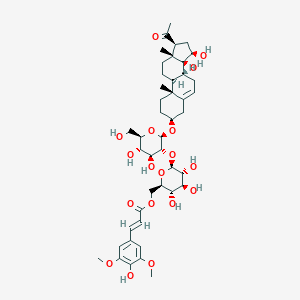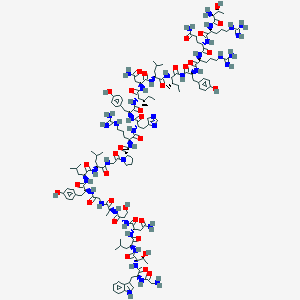
加拉宁-NPY 嵌合肽 M88
描述
Galanin-neuropeptide Y chimeric peptide M88 is a synthetic peptide that combines segments from two naturally occurring peptides: galanin and neuropeptide Y. This chimeric peptide is designed to interact with both galanin and neuropeptide Y receptors, exhibiting unique biological activities that make it a valuable tool in scientific research.
科学研究应用
Galanin-neuropeptide Y chimeric peptide M88 has a wide range of scientific research applications:
Neuroscience: Used to study the roles of galanin and neuropeptide Y receptors in the central nervous system.
Pharmacology: Investigated for its potential therapeutic effects in conditions such as pain, anxiety, and depression.
Endocrinology: Explored for its effects on hormone release and metabolic regulation.
Drug Development: Serves as a lead compound for the development of new drugs targeting galanin and neuropeptide Y receptors.
作用机制
Target of Action
The primary targets of the galanin-NPY chimeric peptide M88 are the Neuropeptide Y (NPY) and galanin receptors . These receptors are predominantly found in various preparations known to contain a predominant population of either Y1 or Y2 receptors for NPY or galanin receptors . Galanin is a neurohormone as well as a neurotransmitter that plays versatile physiological roles for the neuroendocrine axis, such as regulating food intake, insulin level, and somatostatin release .
Biochemical Pathways
The M88 peptide affects several biochemical pathways. Galanin-like peptide (GALP) has a similar structure to galanin and acts as a hypothalamic neuropeptide to mediate metabolism and reproduction, food intake, and body weight . The M88 peptide, like galanin, can contract the rat isolated jejunum .
Pharmacokinetics
It is known that the m88 peptide has a high affinity for hippocampal binding sites than for cerebral cortical binding sites . This suggests that the M88 peptide may have a higher bioavailability in the hippocampus than in the cerebral cortex.
Result of Action
The M88 peptide evokes a concentration-dependent suppression of the electrically stimulated twitches . This suggests that the M88 peptide may have a potent inhibitory effect on neuronal activity. Furthermore, the M88 peptide, like galanin, can contract the rat isolated jejunum , indicating that it may also have a role in gastrointestinal function.
Action Environment
The action of the M88 peptide is influenced by the environment in which it is present. For example, the M88 peptide has a higher affinity for hippocampal binding sites than for cerebral cortical binding sites . This suggests that the M88 peptide may be more effective in the hippocampus than in the cerebral cortex.
生化分析
Biochemical Properties
The Galanin-Neuropeptide Y Chimeric Peptide M88 interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to suppress the electrically stimulated twitches of the rat vas deferens, a process known to involve Y2 receptors for NPY . This suggests that the chimeric peptide M88 can interact with these receptors and influence their activity .
Cellular Effects
The Galanin-Neuropeptide Y Chimeric Peptide M88 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to evoke a concentration-dependent suppression of the electrically stimulated twitches in rat vas deferens . This indicates that the chimeric peptide M88 can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The Galanin-Neuropeptide Y Chimeric Peptide M88 exerts its effects at the molecular level through a variety of mechanisms. It has been found to have higher affinities for hippocampal binding sites than for cerebral cortical binding sites . This suggests that the chimeric peptide M88 can bind to these sites and potentially influence enzyme activation, gene expression, and other molecular processes .
Metabolic Pathways
The Galanin-Neuropeptide Y Chimeric Peptide M88 is likely involved in various metabolic pathways, given its interactions with Y2 receptors for NPY
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of galanin-neuropeptide Y chimeric peptide M88 involves solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process typically involves the following steps:
Attachment of the first amino acid: to the solid support.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.
Cleavage: of the peptide from the solid support and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid.
Industrial Production Methods
Industrial production of galanin-neuropeptide Y chimeric peptide M88 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography, and the final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy.
化学反应分析
Types of Reactions
Galanin-neuropeptide Y chimeric peptide M88 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
相似化合物的比较
Similar Compounds
Galanin-neuropeptide Y chimeric peptide M32: Combines segments from galanin and neuropeptide Y, similar to M88, but with different amino acid sequences.
Galanin-neuropeptide Y chimeric peptide M69A: Another chimeric peptide with distinct structural features and receptor binding properties.
Uniqueness
Galanin-neuropeptide Y chimeric peptide M88 is unique due to its specific amino acid sequence, which allows it to interact with both galanin and neuropeptide Y receptors with high affinity. This dual receptor interaction makes it a valuable tool for studying complex biological processes and developing new therapeutic agents.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H209N41O34/c1-16-70(11)109(131(209)171-99(58-104(140)186)122(200)165-92(51-69(9)10)124(202)174-110(71(12)17-2)132(210)176-127(205)95(54-77-34-40-82(183)41-35-77)166-115(193)85(26-20-44-149-134(142)143)159-117(195)88(42-43-102(138)184)160-114(192)87(28-22-46-151-136(146)147)162-130(208)108(141)73(14)179)173-125(203)94(53-76-32-38-81(182)39-33-76)167-121(199)97(56-79-61-148-65-155-79)168-116(194)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-113(191)89(48-66(3)4)163-118(196)90(49-67(5)6)164-120(198)93(52-75-30-36-80(181)37-31-75)158-106(188)62-153-112(190)72(13)156-128(206)100(64-178)172-123(201)98(57-103(139)185)169-119(197)91(50-68(7)8)170-133(211)111(74(15)180)175-126(204)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,79,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137,141H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H,153,190)(H,154,191)(H,156,206)(H,157,187)(H,158,188)(H,159,195)(H,160,192)(H,161,207)(H,162,208)(H,163,196)(H,164,198)(H,165,200)(H,166,193)(H,167,199)(H,168,194)(H,169,197)(H,170,211)(H,171,209)(H,172,201)(H,173,203)(H,174,202)(H,175,204)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)(H,176,205,210)/t70-,71-,72-,73+,74+,79?,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIJQPYBXKZCM-KXLZKDCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H209N41O34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2962.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147138-51-0 | |
| Record name | galanin-NPY chimeric peptide M88 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147138510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


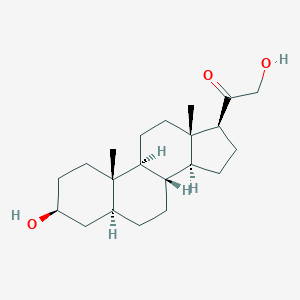
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
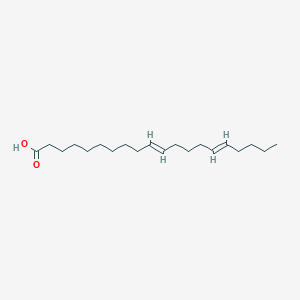
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)


